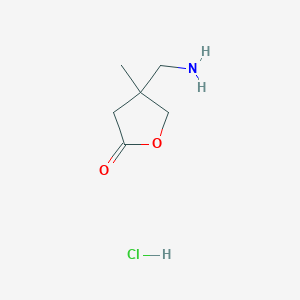
1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethyl-substituted compounds has seen significant advancements in recent years. For instance, a copper-catalyzed trifluoromethylbenzoxylation process has been developed for efficient synthesis of trifluoromethyl-substituted allenols .Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds can be complex and varies depending on the specific compound. For example, the vibrational spectra and normal coordinate analysis of certain trifluoromethyl compounds have been studied .Chemical Reactions Analysis
Trifluoromethyl groups are often incorporated into organic motifs through chemical reactions such as C–H/X bond functionalization or addition processes . The mechanism of these reactions often involves the generation of a trifluoromethyl radical .Physical And Chemical Properties Analysis
Trifluoromethyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties can include enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Applications De Recherche Scientifique
Design and Synthesis of Bioactive Compounds
1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be used in the design and synthesis of bioactive compounds . For example, it can be used to synthesize novel trifluoromethyl pyrimidine derivatives bearing an amide moiety . These derivatives have been evaluated for their antifungal, insecticidal, and anticancer properties .
Antifungal Applications
Some of the trifluoromethyl pyrimidine derivatives synthesized using 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exhibited good in vitro antifungal activities against various fungi at 50 μg/ml .
Insecticidal Applications
The synthesized compounds showed moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml .
Anticancer Applications
The synthesized compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .
Drug Discovery
Fluorinated compounds like 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline present opportunities for drug discovery . The combination of fluorine atoms and amide groups in the compounds might be useful in pharmaceuticals .
Synthesis of N-trifluoromethylamides
1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be used in the synthesis of a previously inaccessible group of compounds known as N-trifluoromethylamides . These compounds have potential applications in drug development .
Mécanisme D'action
The mechanism of action of trifluoromethyl compounds can vary widely depending on the specific compound and its application. For example, in medicinal chemistry, the substitution of a trifluoromethyl group can modulate several important properties of a drug molecule, including its metabolism, pharmacokinetics, and ability to permeate biological tissues .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-4,9,14H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCNWJQUAKFPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
113721-77-0 | |
| Record name | 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2620783.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2620784.png)
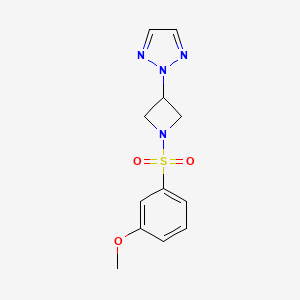
![Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2620788.png)
![6-(5-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2620789.png)
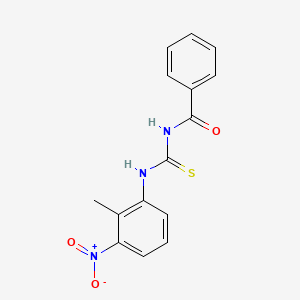
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2620792.png)
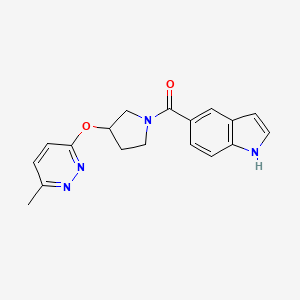
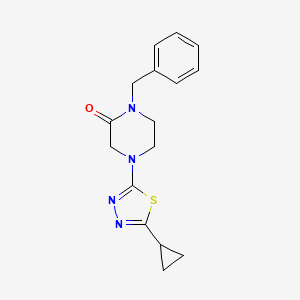
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2620795.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2620798.png)
